Semi-carbazone de 2-hydroxybenzaldéhyde

Vue d'ensemble

Description

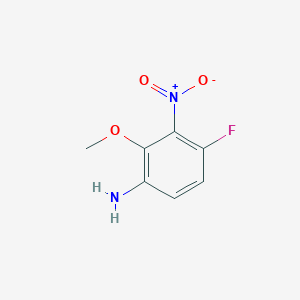

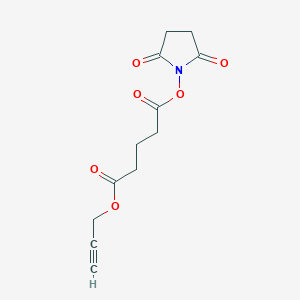

Salicylaldehyde semicarbazone is a compound with the molecular formula C8H9N3O2 . It is a derivative of semicarbazone and salicylaldehyde . It has been the subject of various studies due to its versatile biological activities .

Synthesis Analysis

Salicylaldehyde semicarbazone and its Cu (II) complex have been synthesized and characterized by a range of physicochemical methods . The complex is monomeric and the copper atom is four coordinated in a square planar geometry . The cytotoxicities of a series of salicylaldehyde semicarbazones and their Cu (II) complexes were enhanced following complexation to copper .Molecular Structure Analysis

The molecular structure of Salicylaldehyde semicarbazone has been analyzed and confirmed by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra . The structure is also available in 2D and 3D conformers .Chemical Reactions Analysis

The cytotoxicity of the series of salicylaldehyde semicarbazone derivatives and their corresponding Cu(II) complexes, as well as cisplatin, against the MOLT-4, MCF-7, A-549, SK-II, and benign fibroblasts from human foreskin were determined using the MTT assay .Physical And Chemical Properties Analysis

The physical and chemical properties of Salicylaldehyde semicarbazone include a molecular weight of 179.18 g/mol . More detailed properties are not available in the papers retrieved.Applications De Recherche Scientifique

Synthèse de dérivés d'hydrazone

La semi-carbazone de 2-hydroxybenzaldéhyde est utilisée dans la synthèse de dérivés d'hydrazone, qui sont importants en chimie médicinale en raison de leur large spectre d'activités biologiques. Ces activités comprennent des propriétés anti-inflammatoires et analgésiques, ce qui les rend précieux pour le développement de médicaments .

Inhibition de la cathepsine B

Ce composé a été évalué pour ses effets inhibiteurs sur la cathepsine B, une cystéine protéase lysosomale impliquée dans divers processus physiologiques et pathologiques. Les semi-carbazones, y compris la this compound, ont montré un potentiel en tant qu'inhibiteurs compétitifs, ce qui pourrait être significatif dans les stratégies de traitement du cancer .

Activité antibactérienne

La recherche a montré que les dérivés de semi-carbazone présentent des propriétés antibactériennes. La synthèse en un seul pot de ces dérivés, y compris la this compound, a conduit à des composés ayant une activité contre des souches bactériennes telles que Pseudomonas aeruginosa et Staphylococcus aureus .

Ligands chélatants en chimie de coordination

Les semi-carbazones agissent comme des ligands chélatants en raison de leurs atomes d'azote et d'oxygène. Elles forment des complexes avec divers métaux, présentant une variété d'activités biologiques. Par exemple, les complexes de semi-carbazone de salicylaldéhyde avec des métaux comme le cuivre et le vanadium ont montré une activité anticancéreuse .

Propriétés antioxydantes

L'activité antioxydante des dérivés de semi-carbazone est un autre domaine d'intérêt. Ces composés peuvent piéger les radicaux libres, ce qui est bénéfique pour prévenir les maladies liées au stress oxydatif. Les complexes métalliques de semi-carbazone de salicylaldéhyde, en particulier, ont été étudiés pour leurs capacités antioxydantes .

Inhibiteurs de corrosion organiques

Les dérivés de semi-carbazone, y compris la this compound, ont été utilisés comme inhibiteurs de corrosion organiques. Leur capacité à former des complexes avec des métaux peut protéger contre la corrosion, ce qui les rend utiles dans les applications industrielles .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

2-Hydroxybenzaldehyde semicarbazone, also known as Salicylaldehyde semicarbazone, is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . The primary targets of 2-Hydroxybenzaldehyde semicarbazone are aldehydes and ketones .

Mode of Action

The interaction of 2-Hydroxybenzaldehyde semicarbazone with its targets involves a nucleophilic reaction. The oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by 2-Hydroxybenzaldehyde semicarbazone involve the reactions of aldehydes and ketones. As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone, a principle known as Le Châtelier’s Principle .

Result of Action

The molecular and cellular effects of 2-Hydroxybenzaldehyde semicarbazone’s action result in the formation of oximes or hydrazones . These compounds have been known to have anti-viral and anti-cancer activity, usually mediated through binding to copper or iron in cells .

Analyse Biochimique

Biochemical Properties

Salicylaldehyde, semicarbazone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to form complexes with copper(II) ions, enhancing its cytotoxic effects against cancer cells . The compound interacts with enzymes such as superoxide dismutase and catalase, potentially altering their activity and contributing to its overall biochemical effects .

Cellular Effects

Salicylaldehyde, semicarbazone affects various types of cells and cellular processes. In cancer cells, it induces apoptosis, a programmed cell death mechanism, by disrupting mitochondrial function and generating reactive oxygen species . This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of salicylaldehyde, semicarbazone involves its interaction with biomolecules at the cellular level. It binds to metal ions, forming complexes that can inhibit or activate enzymes . For example, its copper(II) complexes have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition leads to DNA damage and triggers apoptosis in cancer cells. Additionally, salicylaldehyde, semicarbazone can modulate gene expression by affecting transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of salicylaldehyde, semicarbazone change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that its cytotoxic effects on cancer cells can persist, although the potency may decrease with time . In vitro and in vivo studies indicate that the compound maintains its biological activity for several days, making it suitable for short-term experimental applications .

Dosage Effects in Animal Models

The effects of salicylaldehyde, semicarbazone vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and significant anticancer activity . At higher doses, toxic effects such as liver and kidney damage have been observed . The compound’s therapeutic window is relatively narrow, necessitating careful dosage optimization to balance efficacy and safety .

Metabolic Pathways

Salicylaldehyde, semicarbazone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation reactions with glutathione and other cofactors . These metabolic processes can influence the compound’s bioavailability and toxicity. Additionally, salicylaldehyde, semicarbazone affects metabolic flux by altering the activity of key enzymes involved in cellular respiration and oxidative stress responses .

Propriétés

IUPAC Name |

[(2-hydroxyphenyl)methylideneamino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-3-1-2-4-7(6)12/h1-5,12H,(H3,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXDQSKCOWSUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306341 | |

| Record name | Salicylaldehyde, semicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3030-97-5 | |

| Record name | Salicylaldehyde, semicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3030-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylaldehyde, semicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-hydroxybenzaldehyde semicarbazone?

A1: The molecular formula of 2-hydroxybenzaldehyde semicarbazone is C8H9N3O2, and its molecular weight is 179.17 g/mol. []

Q2: What are the key spectroscopic characteristics of 2-hydroxybenzaldehyde semicarbazone?

A2: Infrared (IR) spectroscopy reveals crucial information about the functional groups present in 2-hydroxybenzaldehyde semicarbazone. Characteristic peaks include those corresponding to the phenol oxygen, hydrazine nitrogen, and the carbonyl group. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy provides insights into the compound's structure and dynamics. [, ]

Q3: How does the structure of 2-hydroxybenzaldehyde semicarbazone contribute to its stability in different environments?

A3: The presence of a hydrogen-bonded network, involving the hydroxyl and carbonyl groups, contributes to the stability of 2-hydroxybenzaldehyde semicarbazone. This network influences its melting point and behavior in various solvents. []

Q4: Are there any known compatibility issues of 2-hydroxybenzaldehyde semicarbazone with specific materials or solvents?

A4: While specific compatibility issues are not extensively documented in the provided research, it's essential to consider the potential reactivity of the compound's functional groups (e.g., phenol, semicarbazone) with certain materials or solvents.

Q5: Why is 2-hydroxybenzaldehyde semicarbazone often used as a ligand in metal complexes?

A5: 2-Hydroxybenzaldehyde semicarbazone acts as a versatile tridentate ligand, coordinating with metal ions through its phenolic oxygen, azomethine nitrogen, and carbonyl oxygen. This tridentate coordination mode enables the formation of stable metal complexes with various geometries. [, , , ]

Q6: What types of metal complexes have been synthesized using 2-hydroxybenzaldehyde semicarbazone?

A6: Researchers have successfully synthesized complexes of 2-hydroxybenzaldehyde semicarbazone with a wide range of transition metals, including but not limited to copper (II), nickel (II), cobalt (II), manganese (II), iron (III), rhodium (III), ruthenium (III), palladium (II), platinum (II), and vanadium (V). [, , , , , ]

Q7: What are the potential biological applications of 2-hydroxybenzaldehyde semicarbazone metal complexes?

A7: Studies have demonstrated that metal complexes of 2-hydroxybenzaldehyde semicarbazone exhibit diverse biological activities, including anticancer, antibacterial, anti-trypanosomal, and insulin-mimetic properties. [, , , , , , ]

Q8: How do the properties of the metal ion influence the activity of 2-hydroxybenzaldehyde semicarbazone complexes?

A8: The metal ion plays a crucial role in determining the overall activity of the complex. For instance, copper(II) complexes have shown promising anticancer activity attributed to their ability to induce apoptosis. [, ] Vanadium complexes have been investigated for their insulin-mimetic potential. []

Q9: What is the mechanism of action of 2-hydroxybenzaldehyde semicarbazone complexes in biological systems?

A9: The mechanism of action varies depending on the metal ion and the specific cellular target. Some copper(II) complexes have been shown to induce apoptosis in cancer cells, potentially through DNA interaction and reactive oxygen species (ROS) generation. [, ] Vanadium complexes may exert insulin-mimetic effects by mimicking the action of insulin in glucose uptake and metabolism. []

Q10: Can 2-hydroxybenzaldehyde semicarbazone and its metal complexes act as catalysts?

A10: Yes, both 2-hydroxybenzaldehyde semicarbazone and its metal complexes have demonstrated catalytic activity in various organic reactions. For instance, palladium and ruthenium complexes have been successfully employed as catalysts in C-C cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. []

Q11: How does the structure of 2-hydroxybenzaldehyde semicarbazone facilitate its catalytic activity?

A11: The presence of multiple potential donor atoms in 2-hydroxybenzaldehyde semicarbazone allows it to coordinate with metal centers and stabilize reactive intermediates during catalytic cycles. []

Q12: Are there any examples of asymmetric catalysis using 2-hydroxybenzaldehyde semicarbazone complexes?

A12: While the provided research does not explicitly mention asymmetric catalysis, it is an area worth exploring given the potential for chiral induction by appropriately designed 2-hydroxybenzaldehyde semicarbazone complexes.

Q13: How has computational chemistry been employed in the study of 2-hydroxybenzaldehyde semicarbazone and its derivatives?

A13: Computational techniques like density functional theory (DFT) calculations have been instrumental in predicting the structural, electronic, and spectroscopic properties of 2-hydroxybenzaldehyde semicarbazone and its metal complexes. These calculations provide valuable insights into their stability, reactivity, and potential applications. [, ]

Q14: Have any QSAR (Quantitative Structure-Activity Relationship) studies been conducted on 2-hydroxybenzaldehyde semicarbazone derivatives?

A14: Yes, QSAR studies have been conducted to correlate the biological activity of 2-hydroxybenzaldehyde semicarbazone derivatives with their structural features. These studies aim to identify structural modifications that can enhance the desired activity and selectivity. []

Q15: Are there any formulation strategies to improve the stability, solubility, or bioavailability of 2-hydroxybenzaldehyde semicarbazone and its complexes?

A15: While specific formulation strategies are not extensively discussed in the research, common approaches include the use of suitable excipients, encapsulation techniques, and chemical modifications to enhance solubility and stability.

Q16: What analytical methods are commonly employed for the characterization and quantification of 2-hydroxybenzaldehyde semicarbazone and its complexes?

A16: Various analytical techniques are employed, including:

- Elemental analysis: Determination of the elemental composition of the compound or complex. [, ]

- Spectroscopic techniques: IR, UV-Vis, and NMR spectroscopy provide insights into the structure and electronic properties. [, , , ]

- X-ray diffraction: Single-crystal X-ray diffraction is used to determine the three-dimensional structure of crystalline compounds and complexes. [, , ]

- Electrochemical techniques: Cyclic voltammetry provides information about the redox behavior of the compounds and complexes. []

- Chromatographic techniques: High-performance liquid chromatography (HPLC) can be used for separation and quantification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-Butyl 1-Ethyl-4-(Hydroxymethyl)-6,7-Dihydro-1H-[1,2,3]Triazolo[4,5-C]Pyridine-5(5H)-Carboxylate](/img/structure/B1450666.png)